1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine
Description
1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine is a fluorinated heterocyclic compound featuring a pyrimidine ring substituted with a difluoromethyl group at the 6-position and a pyrrolidin-3-amine moiety at the 4-position. The difluoromethyl group (-CF$_2$H) introduces both steric and electronic effects, which influence the compound’s lipophilicity, metabolic stability, and target-binding affinity . Fluorinated compounds are widely utilized in pharmaceuticals due to their ability to modulate bioavailability, as fluorine’s electronegativity reduces the basicity of adjacent amines, enhancing membrane permeability and resistance to enzymatic degradation .
Properties
IUPAC Name |
1-[6-(difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N4/c10-9(11)7-3-8(14-5-13-7)15-2-1-6(12)4-15/h3,5-6,9H,1-2,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOSNCNIBLAHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=NC(=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution on Halogenated Pyrimidines
A common approach involves reacting halogenated pyrimidines bearing a difluoromethyl substituent with pyrrolidin-3-amine under basic or neutral conditions. For example, the reaction of 4-chloro-6-(difluoromethyl)pyrimidine with pyrrolidin-3-amine in the presence of a base such as sodium carbonate or triethylamine in a polar aprotic solvent (e.g., acetonitrile or dimethyl sulfoxide) at elevated temperature (80–90 °C) leads to substitution of the chlorine atom by the amine group, yielding the target compound.
This method is advantageous due to:
- High regioselectivity for substitution at the 4-position.
- Mild reaction conditions preserving sensitive functional groups.
- Good yields (typically 70–90%) when optimized.
Stepwise Synthesis Involving Pyrimidine Precursors
In some synthetic routes, the difluoromethyl group is introduced via a precursor pyrimidine intermediate. For instance, 2,4-dichloropyrimidine derivatives are first selectively substituted at the 4-position with pyrrolidin-3-amine, followed by introduction of the difluoromethyl group at the 6-position through palladium-catalyzed coupling or nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Methods
Palladium-catalyzed cross-coupling reactions have been employed to install heteroaryl or difluoromethyl groups onto pyrimidine rings. For example, Suzuki-Miyaura or Buchwald-Hartwig amination reactions using palladium catalysts and appropriate ligands (e.g., XPhos) facilitate the coupling of pyrimidine chlorides with amine nucleophiles or difluoromethyl-containing boronic acid derivatives.
Such methods enable:
- Efficient introduction of difluoromethyl groups.
- Formation of C–N bonds with high selectivity.
- Scalability for complex molecule synthesis.
Representative Synthetic Procedure (Based on Literature)
Analytical and Purification Techniques
- Purification: Flash chromatography on silica gel using gradients of ethyl acetate/hexanes or reverse-phase preparative HPLC.
- Characterization: NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (ESI-MS), and elemental analysis confirm the structure and purity.
- Yield Optimization: Reaction time, temperature, and reagent stoichiometry are optimized to maximize yield and minimize by-products.
Summary of Key Research Findings
- The nucleophilic aromatic substitution of halogenated pyrimidines with pyrrolidin-3-amine is the most straightforward and commonly used method to prepare 1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine, offering good yields and operational simplicity.
- Palladium-catalyzed cross-coupling methods provide alternative routes, especially when difluoromethyl groups or other substituents need to be introduced in later stages, allowing for modular synthesis.
- Reaction conditions such as solvent choice, base, temperature, and ligand selection are critical for optimizing yield and selectivity.
- Purification by flash chromatography or preparative HPLC is essential to isolate the pure compound suitable for further biological or chemical studies.
Chemical Reactions Analysis
1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or pyrrolidine rings are replaced with other groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may be used in the development of drugs for treating various diseases.
Biological Research: The compound is used in biological studies to understand its effects on cellular processes and its potential as a bioactive molecule.
Chemical Research: The compound is used in chemical research to study its reactivity and to develop new synthetic methodologies.
Industrial Applications: The compound may have applications in the development of agrochemicals, such as pesticides and herbicides, due to its biological activity.
Mechanism of Action
The mechanism of action of 1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Trifluoromethyl Analogs
(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride ():
- Key Difference : Replaces -CF$2$H with -CF$3$.
- Impact : The trifluoromethyl group increases lipophilicity (logP) and metabolic stability compared to -CF$2$H due to stronger electron-withdrawing effects and reduced susceptibility to oxidative metabolism . However, the bulkier -CF$3$ may reduce binding affinity in sterically sensitive targets.
- Applications : Used in advanced research for its reactivity and selectivity in material science and pharmaceutical development .
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride ():
Non-Fluorinated Analogs
- (R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride (): Key Difference: Lacks fluorinated substituents.
Core Heterocycle Modifications
- 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid (): Key Difference: Pyrimidine replaced with thienopyrimidine; addition of carboxylic acid. The carboxylic acid group improves solubility but may limit cell permeability .
Complex Structural Derivatives
- (3R)-1-[5-Chloro-6-ethyl-2-(pyrido[2,3-b]pyrazin-7-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrrolidin-3-amine (): Key Difference: Incorporates a pyrrolo[2,3-d]pyrimidine core and sulfanyl group. The extended heterocyclic system may enhance binding to nucleic acids or ATP-binding pockets .
Data Tables
Table 1: Physicochemical and Functional Comparison
| Compound Name | Substituent (Pyrimidine) | Fluorine Count | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine | -CF$_2$H | 2 | ~275 (estimated) | Moderate lipophilicity, metabolic stability | [2], [15] |
| (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride | -CF$_3$ | 3 | 305.13 | High lipophilicity, material science | [3], [15] |
| N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride | -CF$_3$ | 3 | 305.13 | Enantioselective binding, solubility | [4] |
| (R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride | None | 0 | ~220 (estimated) | Low metabolic stability, research use | [11] |
Biological Activity
1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound exhibits a pyrimidine ring fused with a pyrrolidine moiety, which is known to influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of 1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine is , and it possesses a distinctive difluoromethyl group that enhances its lipophilicity and biological activity. The compound's structure can be represented as follows:
The biological activity of 1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine is primarily attributed to its ability to interact with specific proteins or enzymes within biological systems. The difluoromethyl group may enhance binding affinity to various targets, potentially modulating enzyme activities or receptor interactions.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, compounds similar to 1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine have shown promising results in inhibiting the growth of breast and colon cancer cells. The mechanism appears to involve the disruption of cellular proliferation pathways, although specific pathways for this compound remain to be elucidated.
Antimicrobial Activity
There is emerging evidence that pyrimidine derivatives exhibit antimicrobial properties. For example, similar compounds have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. This suggests that 1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine may also possess antimicrobial properties worth investigating.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Cancer Cell Line Studies : In vitro studies have shown that derivatives containing the difluoromethyl pyrimidine structure inhibit cell proliferation in breast and lung cancer cell lines with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
- Antimicrobial Evaluation : A study reported that compounds structurally related to 1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine exhibited MIC values as low as 3.12 μg/mL against resistant bacterial strains, suggesting strong potential for development into new antimicrobial agents.
Comparative Analysis
To better understand the biological activity of 1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine, it is beneficial to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| 1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin | Similar structure | Antiproliferative | IC50 ~ 5 μg/mL |
| Pyrrolidine Derivatives | Varies | Antimicrobial | MIC ~ 10 μg/mL |
| Pyrimidine-based Compounds | Varies | Anticancer | IC50 ~ 2 μg/mL |
Q & A
Basic: What are the recommended synthetic routes for 1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example:
- Step 1: Preparation of the pyrimidine core via condensation of difluoromethyl-substituted precursors under reflux with acetonitrile or dichloromethane as solvents .
- Step 2: Functionalization of the pyrrolidine ring via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to introduce the amine group .
- Optimization: Use statistical design of experiments (DoE) to screen parameters like temperature, catalyst loading, and solvent polarity. For instance, ICReDD’s computational-experimental feedback loop reduces trial-and-error by 40% using quantum chemical calculations and information science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
